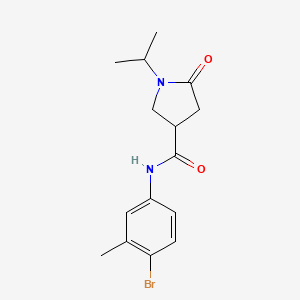![molecular formula C21H23N3O3 B4013166 N-[4-(acetylamino)phenyl]-1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4013166.png)
N-[4-(acetylamino)phenyl]-1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Vue d'ensemble
Description
This compound falls within a category of organic compounds known for their diverse biological activities and chemical properties. The structural components suggest it could be of interest in the fields of medicinal chemistry and material science due to the presence of a pyrrolidine ring, amide functionalities, and substituted phenyl groups.
Synthesis Analysis
Synthesis of related compounds often involves multi-step organic reactions, including acylation, amidation, and ring-closure reactions. For example, Zhou et al. (2008) described the synthesis of an orally active histone deacetylase inhibitor, emphasizing the importance of selective inhibition provided by specific functional groups (Zhou et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks has been characterized using spectroscopic techniques such as NMR, UV-Visible, and FT-IR, as demonstrated by Singh et al. (2014) in their study of a pyrrole containing chalcone derivative (Singh et al., 2014).
Chemical Reactions and Properties
Chemical properties, including reactivity and stability, can be influenced by the presence of functional groups. Liu et al. (2014) investigated the acylation of alcohols using a DMAP salt, showcasing the impact of catalysis on chemical reactions (Liu et al., 2014).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are crucial for understanding a compound's application potential. Faghihi and Mozaffari (2008) synthesized new polyamides to explore these aspects, highlighting the solubility in polar solvents and thermal properties (Faghihi & Mozaffari, 2008).
Chemical Properties Analysis
Chemical properties analysis often involves studying the compound's reactivity towards various chemical agents. Prek et al. (2015) described metal-free syntheses of pyridines, providing insights into the compound's reactivity and potential for forming heterocyclic structures (Prek et al., 2015).
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-13-5-4-6-19(14(13)2)24-12-16(11-20(24)26)21(27)23-18-9-7-17(8-10-18)22-15(3)25/h4-10,16H,11-12H2,1-3H3,(H,22,25)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXMDMZUMRTGDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-acetylphenyl)-2-{[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}butanamide](/img/structure/B4013089.png)

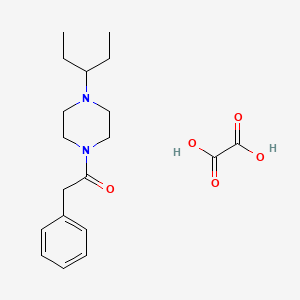

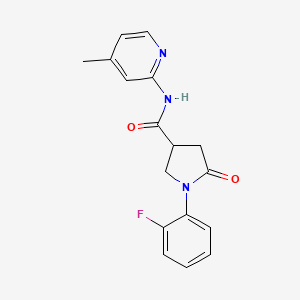


![ethyl 5-[(cyclopentylamino)carbonyl]-4-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4013134.png)
![2-{4-amino-6-[(3-methylphenyl)amino]-1,3,5-triazin-2-yl}cyclohexanone](/img/structure/B4013142.png)
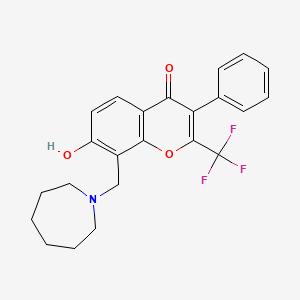
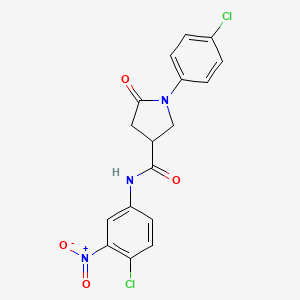
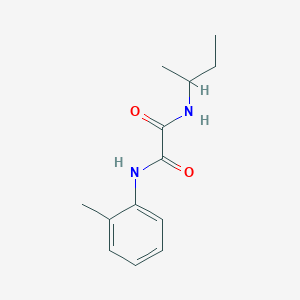
![1-(4-ethoxyphenyl)-3-{[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-2,5-pyrrolidinedione](/img/structure/B4013174.png)
